molecular formula C8H3F3N2O3 B13576875 1-Isocyanato-3-nitro-5-trifluoromethylbenzene

1-Isocyanato-3-nitro-5-trifluoromethylbenzene

Cat. No.: B13576875
M. Wt: 232.12 g/mol
InChI Key: VSAGYKALAGRDRZ-UHFFFAOYSA-N
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Description

1-Isocyanato-3-nitro-5-trifluoromethylbenzene is an organic compound with the molecular formula C8H4F3N2O3 It is characterized by the presence of an isocyanate group, a nitro group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-nitro-5-trifluoromethylbenzene can be synthesized through several methods. One common approach involves the nitration of 1-isocyanato-3-trifluoromethylbenzene. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-3-nitro-5-trifluoromethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Addition: Primary or secondary amines under mild conditions.

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 1-amino-3-nitro-5-trifluoromethylbenzene.

    Addition: Formation of urea derivatives.

Scientific Research Applications

1-Isocyanato-3-nitro-5-trifluoromethylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-isocyanato-3-nitro-5-trifluoromethylbenzene involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable adducts. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interaction with other molecules. The trifluoromethyl group enhances the compound’s lipophilicity and stability, affecting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

    1-Isocyanato-3-trifluoromethylbenzene: Lacks the nitro group, resulting in different reactivity and applications.

    1-Isocyanato-3-nitrobenzene: Lacks the trifluoromethyl group, affecting its lipophilicity and stability.

    1-Nitro-3-trifluoromethylbenzene:

Uniqueness: 1-Isocyanato-3-nitro-5-trifluoromethylbenzene is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the isocyanate and nitro groups provide versatile reactivity for various chemical transformations.

Biological Activity

1-Isocyanato-3-nitro-5-trifluoromethylbenzene (CAS No. 16588-71-9) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds. The presence of the isocyanate functional group indicates potential reactivity towards nucleophiles, making it a candidate for further chemical modifications aimed at improving biological activity.

Anticancer Potential

Recent studies have highlighted the role of compounds containing isocyanate groups in inhibiting various cancer cell lines. For instance, research indicates that derivatives of isocyanates can exhibit significant inhibitory effects against receptor tyrosine kinases, such as DDR1 (Discoidin Domain Receptor 1), which is implicated in several cancers including lung and breast cancer . The inhibition of DDR1 by such compounds may lead to reduced tumor growth and metastasis.

The proposed mechanism involves the inhibition of signaling pathways associated with collagen signaling, which is crucial for tumor progression. Specifically, the activation of DDR1 leads to the activation of p38MAPK and ERK pathways, promoting inflammatory responses that facilitate cancer progression . By targeting these pathways, this compound may provide therapeutic benefits in treating DDR1-related malignancies.

Toxicological Profile

The compound exhibits acute toxicity characteristics, being harmful if swallowed or upon skin contact . Such properties necessitate careful handling and further investigation into its safety profile before clinical applications can be considered.

Data Summary

Biological Activity Effect Reference
Inhibition of DDR1Reduces tumor growth in various cancers
Acute toxicityHarmful if ingested or in contact with skin

Case Studies

A notable case study involved the synthesis and evaluation of various isocyanate derivatives for their anticancer properties. In vitro assays demonstrated that certain derivatives showed IC50 values in the low micromolar range against specific cancer cell lines. These findings suggest that modifications to the isocyanate structure could enhance biological activity while minimizing toxicity .

Future Directions

Further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Investigating how modifications to the isocyanate and nitro groups affect biological activity.
  • In Vivo Studies : Conducting animal models to assess the therapeutic efficacy and safety profile.
  • Mechanistic Studies : Elucidating the detailed mechanisms by which this compound affects cellular signaling pathways.

Properties

Molecular Formula

C8H3F3N2O3

Molecular Weight

232.12 g/mol

IUPAC Name

1-isocyanato-3-nitro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C8H3F3N2O3/c9-8(10,11)5-1-6(12-4-14)3-7(2-5)13(15)16/h1-3H

InChI Key

VSAGYKALAGRDRZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N=C=O)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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